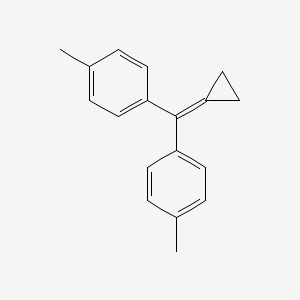
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is an organic compound with the molecular formula C16H14 It is characterized by the presence of a cyclopropylidene group bridging two benzene rings, each substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] typically involves the reaction of cyclopropylidene derivatives with benzene rings under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes.
科学研究应用
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins
作用机制
The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The cyclopropylidene group may play a crucial role in stabilizing the interactions and enhancing the compound’s efficacy .
相似化合物的比较
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
Uniqueness
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
501077-94-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
1-[cyclopropylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18/c1-13-3-7-15(8-4-13)18(17-11-12-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI 键 |
YPUBSKCVEYPLMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















